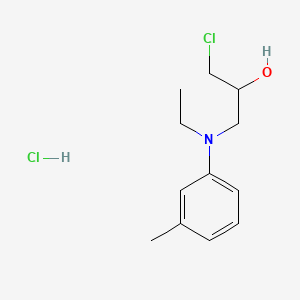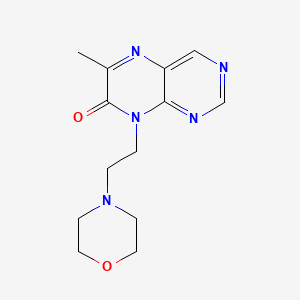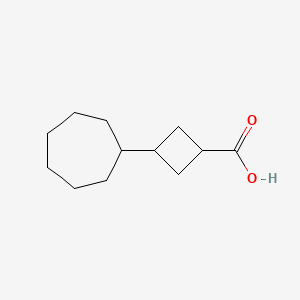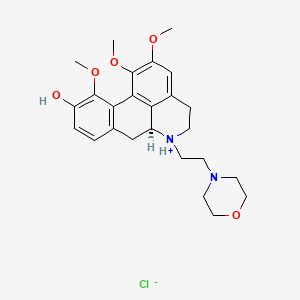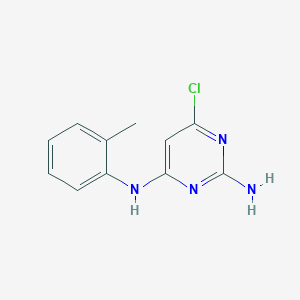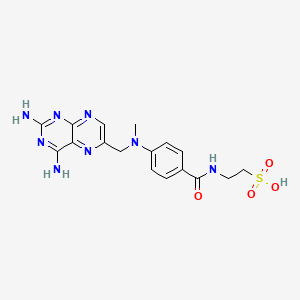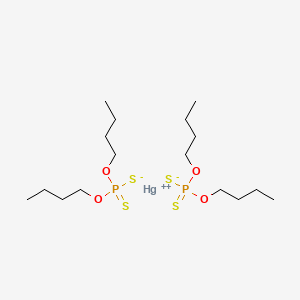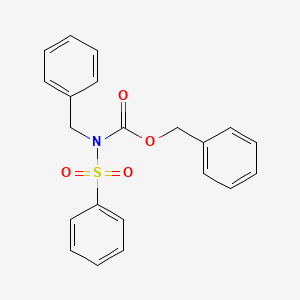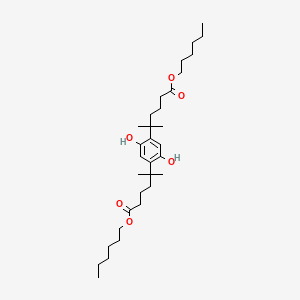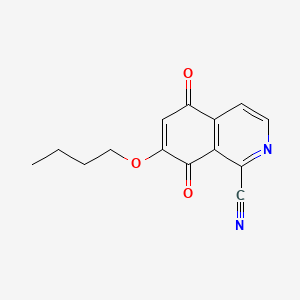
7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential antimicrobial properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione typically involves the reaction of dicyanomethylene-4H-pyran derivatives with secondary amines through a mechanism of ring-opening and sequential ring-closing reactions . This method is advantageous due to the readily available materials, simple operations, mild reaction conditions, broad substrate scope, and good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for high yield and purity, ensuring the compound’s suitability for further applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit unique properties.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline-5,8-dione derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to inhibit bacterial growth by interfering with essential cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
7-Arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates: These compounds share a similar core structure and exhibit antimicrobial properties.
3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives: These derivatives are known for their solid-state fluorescence and mechanofluorochromic activities.
Uniqueness
7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione is unique due to its specific butyloxy and cyano functional groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
113387-45-4 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
7-butoxy-5,8-dioxoisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C14H12N2O3/c1-2-3-6-19-12-7-11(17)9-4-5-16-10(8-15)13(9)14(12)18/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
UOTJKEJUBMASCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=O)C2=C(C1=O)C(=NC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-6,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12804455.png)
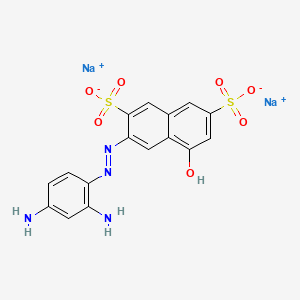

![1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B12804477.png)
